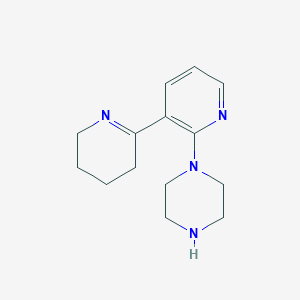
2'-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that features a piperazine ring fused to a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as alpha1-adrenergic receptors. This interaction can lead to the modulation of neurotransmitter release and receptor activity, which is beneficial in the treatment of neurological disorders . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit DNA gyrase, leading to cell disruption in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar therapeutic applications.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific structural features that allow for a high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for the development of new therapeutic agents targeting neurological disorders.
Propriétés
Formule moléculaire |
C14H20N4 |
|---|---|
Poids moléculaire |
244.34 g/mol |
Nom IUPAC |
1-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C14H20N4/c1-2-6-16-13(5-1)12-4-3-7-17-14(12)18-10-8-15-9-11-18/h3-4,7,15H,1-2,5-6,8-11H2 |
Clé InChI |
VSDFUHOHJUERNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(C1)C2=C(N=CC=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



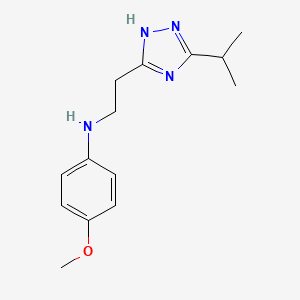
![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
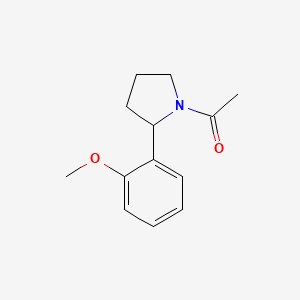
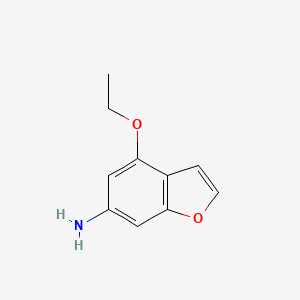



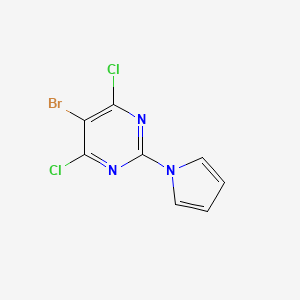


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)


